molecular formula C16H26BrNO B1664218 8-Hydroxy-2-dipropylaminotetralin hydrobromide CAS No. 76135-31-4

8-Hydroxy-2-dipropylaminotetralin hydrobromide

Cat. No. B1664218
CAS RN: 76135-31-4
M. Wt: 328.29 g/mol
InChI Key: BATPBOZTBNNDLN-UHFFFAOYSA-N
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Description

8-Hydroxy-2-dipropylaminotetralin hydrobromide, also known as 8-Hydroxy-DPAT hydrobromide, is a potent and selective serotonin 1A-receptor agonist . It is used experimentally to test the effects of serotonin .


Molecular Structure Analysis

The molecular formula of 8-Hydroxy-2-dipropylaminotetralin hydrobromide is C16H26BrNO . The IUPAC name is 7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

The molecular weight of 8-Hydroxy-2-dipropylaminotetralin hydrobromide is 328.29 g/mol .

Scientific Research Applications

1. Neurological Research

8-Hydroxy-2-dipropylaminotetralin hydrobromide, commonly known as 8-OH-DPAT, has been extensively used in neurological research. It is primarily known for its role as a 5-HT1A receptor agonist. Studies have demonstrated its effects on spinal motor systems, indicating its potential in exploring spinal cord functionalities and disorders. For instance, Hasegawa and Ono (1996) observed that 8-OH-DPAT potentiates the amplitude of the monosynaptic reflex in intact rats while inhibiting it in spinalized rats, suggesting a dual role at supraspinal and spinal cord sites (Hasegawa & Ono, 1996).

2. Behavioral Pharmacology

8-OH-DPAT has been instrumental in behavioral pharmacology, especially in studying anxiety and depression. Cao and Rodgers (1996) used it to understand the behavioral effects of its enantiomers in mice, offering insights into the role of 5-HT1A receptors in anxiety-related processes (Cao & Rodgers, 1996). Additionally, research by Winsauer et al. (1999) showed that both full and partial 5-HT1A receptor agonists like 8-OH-DPAT can disrupt learning and performance in rats (Winsauer et al., 1999).

3. Epilepsy and Depression Research

In the context of epilepsy and depression, Yang et al. (2012) found that 8-OH-DPAT can improve neural plasticity in epileptic rats with depression, thereby suggesting its potential therapeutic applications (Yang et al., 2012).

4. Serotonin Receptor Research

The compound is also vital in serotonin receptor research, as evidenced by Glennon et al. (1988), who studied its binding at serotonin binding sites, contributing to our understanding of serotonergic agonists (Glennon et al., 1988).

5. Respiratory System Research

In respiratory system studies, Holtman and King (1994) examined the effects of 8-OH-DPAT on respiratory activity, revealing its action on neuronal structures at the ventral surface of the medulla (Holtman & King, 1994).

6. Psychopharmacology

In the field of psychopharmacology, Cervo and Samanin (1987) explored the potential antidepressant properties of 8-OH-DPAT, suggesting its utility in developing new antidepressant agents (Cervo & Samanin, 1987).

7. Pain Management Research

Research into pain management has also employed 8-OH-DPAT. Lin, Peng, and Willis (1996) showed its involvement in antinociception mediated by the periaqueductal gray, acting on spinal 5-HT1A receptors (Lin et al., 1996).

8. Sensorimotor System Study

Lastly, Demeulemeester et al. (2001) utilized 8-OH-DPAT to understand its effects on the sensorimotor system of rats, providing insights into disorders like OCD (Demeulemeester et al., 2001).

Future Directions

One study suggests that 8-Hydroxy-2-dipropylaminotetralin hydrobromide may play a role in targeting melanocyte and melanoma stem cells . Another study indicates that it may have therapeutic effects on hyperactivity in dopamine-deficient mice .

properties

IUPAC Name

7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.BrH/c1-3-10-17(11-4-2)14-9-8-13-6-5-7-16(18)15(13)12-14;/h5-7,14,18H,3-4,8-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATPBOZTBNNDLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80896822
Record name 8-Hydroxy-2-dipropylaminotetralin hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80896822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500430
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

8-Hydroxy-2-dipropylaminotetralin hydrobromide

CAS RN

76135-31-4, 87394-87-4
Record name 1-Naphthalenol, 7-(dipropylamino)-5,6,7,8-tetrahydro-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76135-31-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Hydroxy-2-dipropylaminotetralin hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076135314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Hydroxy-2-dipropylaminotetralin hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80896822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (�±)-8-Hydroxy-2-(dipropylamino)tetralin hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 8-HYDROXY-2-DIPROPYLAMINOTETRALIN HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8TFV2F5CP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
155
Citations
K Kaneko, M Iwasaki, M Yoshikawa… - American Journal of …, 2010 - journals.physiology.org
… The inhibitory effect of 8-hydroxy-2-dipropylaminotetralin hydrobromide, a 5-HT 1A agonist, after oral administration on small intestinal transit was blocked by raclopride or saclofen. …
Number of citations: 75 journals.physiology.org
AK Sundgren-Andersson, P Östlund… - Neuroimmunomodulation, 1998 - karger.com
… (induced by human recombinant IL-1ß, 5 Ìg/kg, ip), stress-induced hyperthermia (handling of the animal), hypothermia (induced by (B)-8-hydroxy-2-dipropylaminotetralin hydrobromide, …
Number of citations: 36 karger.com
O Johnson, J Becnel, CD Nichols - Neuroscience, 2009 - Elsevier
… To examine the role of 5-HT 1A -like receptors we used the 5-HT 1A receptor agonist 8-hydroxy-2-dipropylaminotetralin hydrobromide (8-OH-DPAT), and the 5-HT 1A receptor …
Number of citations: 149 www.sciencedirect.com
SH Han - 스트레스硏究, 2007 - dbpia.co.kr
… The postsynaptic serotonergic effect was mimicked by a specific 5-HT1A receptor agonist, 8-Hydroxy-2-dipropylaminotetralin hydrobromide (8-OH-DPAT). These opioidergic and …
Number of citations: 0 www.dbpia.co.kr
JJ Lee, ET Hahm, CH Lee, YW Cho - European journal of pharmacology, 2008 - Elsevier
… The 5-HT-activated K + current was mimicked by a 5-HT 1A receptor agonist, (±)-8-hydroxy-2-dipropylaminotetralin hydrobromide, and was reversibly blocked by a 5-HT 1A receptor …
Number of citations: 6 www.sciencedirect.com
G Fabbiani, MI Rehermann, C Aldecosea… - Frontiers in neural …, 2018 - frontiersin.org
… The 5-HT 1A receptor agonist (±)-8-Hydroxy-2-dipropylaminotetralin hydrobromide (8-OH-DPAT) blocked the increase in 5-HT+ cells suggesting 5-HT 1A receptors may trigger the …
Number of citations: 19 www.frontiersin.org
K Fukumoto, M Iijima, T Funakoshi… - International Journal of …, 2018 - academic.oup.com
… effects were mimicked by intra- medial prefrontal cortex, but not systemic, administration of a serotonin 1A receptor agonist, (±)-8-hydroxy-2-dipropylaminotetralin hydrobromide (8-OH-…
Number of citations: 70 academic.oup.com
MJ Ormazábal, C Goicoechea, MJ Alfaro, E Sánchez… - Brain research, 1999 - Elsevier
… The 5-HT 1A agonist (±)-8-hydroxy-2-dipropylaminotetralin hydrobromide (8-OH-DPAT) diminished calcitonin analgesia, this effect being antagonised by the 5-HT 1A antagonist (WAY …
Number of citations: 18 www.sciencedirect.com
AU Odland, L Jessen, CM Fitzpatrick… - ACS Chemical …, 2019 - ACS Publications
8-OH-DPAT Induces Compulsive-like Deficit in Spontaneous Alternation Behavior: Reversal by MDMA but Not Citalopram | ACS Chemical Neuroscience ACS ACS Publications C&EN …
Number of citations: 14 pubs.acs.org
B Restrepo, ML Martín, L San Román… - Journal of Diabetes …, 2010 - hindawi.com
… The enhancement of the bradycardia at low doses of 5-CT was reproduced by 5-HT1A agonist 8-hydroxy-2-dipropylaminotetralin hydrobromide (8-OH-DPAT) and abolished by WAY-…
Number of citations: 13 www.hindawi.com

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